molecular formula C9H10ClN3OS B11773388 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one CAS No. 1956382-14-1

5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one

Cat. No.: B11773388
CAS No.: 1956382-14-1
M. Wt: 243.71 g/mol
InChI Key: OIDABLJSAOLDOU-UHFFFAOYSA-N
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Description

5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound that contains both thiazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one typically involves the reaction of 2-chlorothiazole with isopropylamine and other reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and imidazole derivatives, such as:

Uniqueness

5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is unique due to its specific combination of thiazole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

1956382-14-1

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

4-(2-chloro-1,3-thiazol-5-yl)-3-propan-2-yl-1H-imidazol-2-one

InChI

InChI=1S/C9H10ClN3OS/c1-5(2)13-6(3-12-9(13)14)7-4-11-8(10)15-7/h3-5H,1-2H3,(H,12,14)

InChI Key

OIDABLJSAOLDOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CNC1=O)C2=CN=C(S2)Cl

Origin of Product

United States

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